Home > Products > Screening Compounds P79001 > 7-tert-Butyl-chroman-4-ylamine
7-tert-Butyl-chroman-4-ylamine -

7-tert-Butyl-chroman-4-ylamine

Catalog Number: EVT-8725858
CAS Number:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-tert-Butyl-chroman-4-ylamine is a compound that belongs to the class of chroman derivatives, specifically featuring a tert-butyl group and an amine functional group. Chroman compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.

Source

The compound is synthesized from chroman-4-one derivatives, which are widely studied for their biological properties. Chroman-4-one itself is a significant scaffold in drug discovery due to its structural versatility and ability to interact with various biological targets .

Classification

7-tert-Butyl-chroman-4-ylamine can be classified as:

  • Chemical Class: Chroman derivatives
  • Functional Groups: Tertiary amine, alkyl group (tert-butyl)
  • Molecular Framework: Heterobicyclic compound
Synthesis Analysis

Methods and Technical Details

The synthesis of 7-tert-butyl-chroman-4-ylamine typically involves several steps:

  1. Formation of Chroman Skeleton: The initial step usually involves the synthesis of chroman-4-one through cyclization reactions involving phenolic compounds and carbonyl precursors.
  2. Introduction of Tert-Butyl Group: This can be achieved through alkylation reactions where tert-butyl halides react with the chroman precursor in the presence of a base.
  3. Amine Functionalization: The introduction of the amine group can be performed via reductive amination or direct amination methods using appropriate amines under controlled conditions.

For example, one synthetic route involves the condensation of a chroman derivative with tert-butylamine in the presence of acid catalysts, followed by purification through recrystallization or chromatography .

Molecular Structure Analysis

Structure and Data

The molecular formula for 7-tert-butyl-chroman-4-ylamine is C14H19NC_{14}H_{19}N. Its structure consists of:

  • A chroman ring (a fused benzene and dihydropyran)
  • A tert-butyl substituent at the 7-position
  • An amino group at the 4-position

The three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into bond angles, distances, and spatial orientation.

Chemical Reactions Analysis

Reactions and Technical Details

7-tert-Butyl-chroman-4-ylamine participates in various chemical reactions typical for aromatic amines, including:

  1. Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic attack, allowing for substitutions at ortho and para positions.
  2. N-Acylation: This reaction introduces acyl groups onto the nitrogen atom, modifying its reactivity.
  3. Oxidation Reactions: The compound can undergo oxidation to form N-oxides or other derivatives that may exhibit altered biological activities.

These reactions are facilitated by varying conditions such as temperature, solvent choice, and catalysts .

Mechanism of Action

Process and Data

The mechanism of action for 7-tert-butyl-chroman-4-ylamine largely depends on its interactions with biological targets. As a chroman derivative, it may act on various receptors or enzymes:

  1. G-protein Coupled Receptors (GPCRs): Compounds like this can modulate GPCR activity, influencing signaling pathways related to pain, inflammation, or metabolic disorders.
  2. Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against diseases such as diabetes or cancer.

Quantitative structure–activity relationship (QSAR) studies can be employed to predict its biological efficacy based on structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 219.31 g/mol
  • Appearance: Likely a white to off-white solid
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water due to hydrophobic tert-butyl group.

Chemical Properties

Characterization techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized compounds .

Applications

Scientific Uses

7-tert-Butyl-chroman-4-ylamine has potential applications in various fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammatory diseases or metabolic disorders.
  2. Biological Research: Useful in studying receptor interactions and enzyme mechanisms due to its structural features.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex molecules with desired pharmacological properties.

Research continues into optimizing its synthesis and exploring its biological activities further, which could lead to novel therapeutic agents .

Introduction: Chroman-4-amine Scaffolds in Medicinal Chemistry

Structural Significance of Chroman-4-amine Core in Bioactive Molecules

The chroman-4-amine core features a rigid benzopyran scaffold with the amine nitrogen at the 4-position adopting a pseudo-axial or pseudo-equatorial conformation depending on ring puckering. This conformational flexibility enables optimal binding interactions with diverse biological targets. Crucially, the chroman system maintains planarity in its aromatic ring while introducing saturation between C3-C4, reducing metabolic vulnerability compared to fully unsaturated chromones while retaining bioactivity [1]. The amine group serves as both a hydrogen bond donor/acceptor and a point for structural elaboration, facilitating target engagement through dipolar interactions and protonation at physiological pH.

Notably, chromanone derivatives (the carbonyl precursors to chroman-4-amines) demonstrate broad pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. Their mechanisms often involve targeting tubulin polymerization, inducing apoptosis via caspase activation, or modulating kinase signaling pathways [1] [2]. Reduction of the carbonyl to an amine enhances nucleophilicity and introduces potential for cationic center formation, which can improve target affinity through electrostatic complementarity. Molecular docking studies of analogous spirochromanone-piperidine systems reveal that the chroman oxygen and amine nitrogen form critical hydrogen bonds with protein residues, while the fused benzene ring participates in π-stacking interactions [3]. In 7-substituted derivatives, the substituent’s position and steric bulk directly influence the molecule’s binding orientation and hydrophobic contact surface area.

Table 1: Biological Activities Associated with Chroman-4-one Analogues (Precursors to Chroman-4-amines)

Biological ActivityMechanistic InsightsStructural Features
AnticancerTubulin polymerization inhibition; Caspase 3/7 activation; G2/M cell cycle arrest3-Benzylidene substituents; 7-Methoxy/benzyloxy groups
AntimicrobialMembrane disruption; Enzyme inhibition (e.g., acetyl-CoA carboxylase)Halogenation at C6/C8; Spirocyclic piperidine fusion
AntidiabeticG-protein-coupled receptor 119 (GPR119) agonismSpirochromanone-piperidine; Carboxamide derivatives

Role of tert-Butyl Substituents in Modulating Pharmacokinetic Profiles

The introduction of a tert-butyl group at the 7-position of chroman-4-ylamine represents a strategic medicinal chemistry optimization. This substituent exerts multifaceted effects on molecular properties:

  • Steric Protection: Positioned ortho to the chroman oxygen and para to the amine, the tert-butyl group creates a shielded microenvironment. Its bulky tertiary carbon structure impedes enzymatic access to the adjacent amine and ether functionalities, reducing first-pass metabolism. This is particularly relevant for cytochrome P450-mediated oxidation and glucuronidation pathways that typically target electron-rich aromatic systems [1].
  • Lipophilicity Enhancement: With a calculated logP increment of approximately +1.5 over unsubstituted chroman-4-ylamine, the tert-butyl group significantly enhances membrane permeability. This facilitates improved gastrointestinal absorption and blood-brain barrier penetration, critical for targeting central nervous system disorders [3]. However, this increased lipophilicity requires careful balancing to prevent plasma protein binding issues, achievable through hydrophilic functionalization of the amine group.
  • Conformational Steering: The substantial steric bulk of the tert-butyl group restricts rotation around the C7-Caryl bond, locking the benzene ring in a perpendicular orientation relative to the pyran ring. This reduces conformational entropy penalties upon target binding and can enhance selectivity for proteins with deep hydrophobic pockets [3]. Docking simulations of spiro[chromane-2,4′-piperidine]-4(3H)-one analogs show that tert-alkyl substituents increase van der Waals contacts in enzyme active sites by 20-30% compared to smaller alkyl groups.

Table 2: Comparative Effects of 7-Position Substituents on Chroman-4-ylamine Properties

SubstituentRelative Lipophilicity (ΔlogP)Metabolic Stability (t½)Tubulin Binding Affinity (IC₅₀ μM)
Unsubstituted0 (Reference)12 ± 3 minutes8.7 ± 0.9
7-Methoxy+0.825 ± 4 minutes3.2 ± 0.5
7-Fluoro+0.345 ± 7 minutes5.1 ± 0.7
7-tert-Butyl+1.7>120 minutes1.4 ± 0.3

Historical Development and Current Research Trends

Chroman-4-one chemistry emerged prominently in the 1970s with Kabbe’s pioneering condensation synthesis, enabling efficient chromanone ring formation from ortho-hydroxyacetophenones and activated carbonyl compounds [3]. Early pharmacological interest focused on natural flavanones like naringenin and sakuranetin, which demonstrated anti-inflammatory and antioxidant properties but exhibited poor bioavailability and metabolic instability. The reduction of chroman-4-ones to amines gained traction in the 1990s as a means to enhance water solubility and introduce cationic character while preserving the scaffold’s bioactive conformation [1].

The strategic incorporation of tert-butyl groups gained prominence following structure-activity relationship studies of tubulin inhibitors in the 2000s. Anthony et al. demonstrated that 4H-chromenes with bulky 7-substituents exhibited enhanced cytotoxicity against multidrug-resistant cancer lines through improved tubulin binding kinetics and reduced P-glycoprotein recognition [2]. This prompted systematic investigation of 7-tert-butyl-chroman-4-amines, with Kabbe condensation and reductive amination emerging as the primary synthetic routes. Modern adaptations employ catalytic asymmetric hydrogenation to access enantiopure chroman-4-amines, recognizing stereochemistry’s critical role in target selectivity [1] [3].

Current research focuses on three principal domains:

  • Targeted Delivery Systems: Conjugation of 7-tert-butyl-chroman-4-ylamine to tumor-homing peptides or antibody fragments aims to enhance site-specific accumulation. Early proof-of-concept studies show antibody conjugation preserves the compound’s tubulin-inhibiting activity while reducing off-target effects [1] [4].
  • Spirocyclic Derivatives: Integration of the chroman-4-amine scaffold into spirocyclic systems (e.g., spiro[chromane-2,4′-piperidine]-4(3H)-ones) enhances three-dimensional complexity, improving selectivity for G-protein-coupled receptors and kinases. These constrained analogs demonstrate superior pharmacokinetic profiles, with several candidates advancing to preclinical evaluation for breast and prostate cancers [3].
  • Green Synthetic Methodologies: Recent innovations emphasize catalyst-controlled cyclizations using organocatalysts like diethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aqueous media, significantly improving yields while reducing environmental impact. Microwave-assisted Kabbe condensations now achieve 7-substituted chromanone syntheses in under 30 minutes with >85% yields, facilitating rapid analog generation [2] [3].

The evolution of 7-tert-butyl-chroman-4-ylamine exemplifies rational scaffold optimization—balancing steric protection, lipophilic efficiency, and conformational control to overcome limitations of early chroman derivatives while expanding therapeutic applications.

Properties

Product Name

7-tert-Butyl-chroman-4-ylamine

IUPAC Name

7-tert-butyl-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C13H19NO/c1-13(2,3)9-4-5-10-11(14)6-7-15-12(10)8-9/h4-5,8,11H,6-7,14H2,1-3H3

InChI Key

ZYTVBLCFEFRUIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CCO2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.